molecular formula C29H29N3O B10977386 [4-(2,3-Dimethylphenyl)piperazin-1-yl](8-methyl-2-phenylquinolin-4-yl)methanone

[4-(2,3-Dimethylphenyl)piperazin-1-yl](8-methyl-2-phenylquinolin-4-yl)methanone

Cat. No.: B10977386
M. Wt: 435.6 g/mol
InChI Key: IBRWWRJLMBJMJV-UHFFFAOYSA-N
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Description

4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization reaction gives the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various piperazine derivatives.

Scientific Research Applications

4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways related to growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

    Trimetazidine: Another piperazine derivative used in the treatment of angina pectoris.

    Ranolazine: Used to treat chronic angina.

    Aripiprazole: An antipsychotic medication.

Uniqueness

What sets 4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE apart from these similar compounds is its unique structural features, which may confer distinct biological activities and potential therapeutic applications. Its combination of a piperazine ring with a quinoline moiety is particularly noteworthy, as it may offer a broader range of interactions with biological targets.

Properties

Molecular Formula

C29H29N3O

Molecular Weight

435.6 g/mol

IUPAC Name

[4-(2,3-dimethylphenyl)piperazin-1-yl]-(8-methyl-2-phenylquinolin-4-yl)methanone

InChI

InChI=1S/C29H29N3O/c1-20-9-8-14-27(22(20)3)31-15-17-32(18-16-31)29(33)25-19-26(23-11-5-4-6-12-23)30-28-21(2)10-7-13-24(25)28/h4-14,19H,15-18H2,1-3H3

InChI Key

IBRWWRJLMBJMJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=NC4=C(C=CC=C34)C)C5=CC=CC=C5)C

Origin of Product

United States

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